molecular formula C9H12N2O2S B11808892 6-Isopropyl-2-(methylthio)pyrimidine-4-carboxylic acid

6-Isopropyl-2-(methylthio)pyrimidine-4-carboxylic acid

Katalognummer: B11808892
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: WGWMKSQGBMVJHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isopropyl-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an isopropyl group at the 6th position, a methylthio group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2-(methylthio)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with isopropylmagnesium bromide to introduce the isopropyl group. This is followed by the substitution of the chlorine atom with a methylthio group using sodium methylthiolate. Finally, the carboxylation of the resulting intermediate with carbon dioxide under basic conditions yields the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Isopropyl-2-(methylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

6-Isopropyl-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Isopropyl-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 2-Isopropyl-4-methyl-6-(methylthio)pyrimidine-5-carboxylic acid
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 4,6-Dichloro-2-methylthiopyrimidine

Comparison: 6-Isopropyl-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For instance, the presence of the isopropyl group at the 6th position can influence its lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Eigenschaften

Molekularformel

C9H12N2O2S

Molekulargewicht

212.27 g/mol

IUPAC-Name

2-methylsulfanyl-6-propan-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c1-5(2)6-4-7(8(12)13)11-9(10-6)14-3/h4-5H,1-3H3,(H,12,13)

InChI-Schlüssel

WGWMKSQGBMVJHX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=NC(=N1)SC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.